molecular formula C16H13NO2 B1599106 9-ethyl-9H-carbazole-3,6-dicarbaldehyde CAS No. 70207-46-4

9-ethyl-9H-carbazole-3,6-dicarbaldehyde

Cat. No.: B1599106
CAS No.: 70207-46-4
M. Wt: 251.28 g/mol
InChI Key: YUYGLHDPWGWFQB-UHFFFAOYSA-N
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Description

9-ethyl-9H-carbazole-3,6-dicarbaldehyde is a useful research compound. Its molecular formula is C16H13NO2 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of 9-ethyl-9H-carbazole-3,6-dicarbaldehyde (ECCA) are Acetylcholinesterase (Ach) and Butyrylcholinesterase (BCh) enzymes . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that sends signals in the nervous system. Inhibition of these enzymes can lead to an increase in the concentration of acetylcholine, affecting nerve signal transmission .

Mode of Action

ECCA interacts with its targets (Ach and BCh enzymes) by inhibiting their activity . The presence of an ethyl substituent in ECCA contributes to this inhibitory effect . This interaction results in changes in the concentration of acetylcholine, thereby affecting nerve signal transmission .

Biochemical Pathways

ECCA affects the cholinergic pathway, which involves the transmission of nerve signals using acetylcholine as a neurotransmitter . By inhibiting Ach and BCh enzymes, ECCA increases the concentration of acetylcholine, leading to enhanced nerve signal transmission .

Result of Action

The inhibition of Ach and BCh enzymes by ECCA leads to an increase in acetylcholine concentration, which enhances nerve signal transmission . This can have various effects depending on the specific context within the body. For example, in the context of melanoma cells, ECCA has been found to induce apoptosis and senescence through the activation of the p53 pathway .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ECCA. For instance, temperature can affect the stability of ECCA, as it can decompose under heat . Moreover, the compound’s efficacy can be influenced by the concentration of the compound, with higher concentrations leading to increased enzyme inhibition .

Biological Activity

9-Ethyl-9H-carbazole-3,6-dicarbaldehyde (ECCA) is a derivative of carbazole, a nitrogen-containing heterocyclic compound recognized for its diverse biological activities. This article explores the biological activity of ECCA, focusing on its antimicrobial and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

ECCA is characterized by its unique structural properties, which enhance its biological activity. The compound can be represented by the molecular formula C15H13NC_{15}H_{13}N with two aldehyde groups at the 3 and 6 positions of the carbazole ring. This configuration contributes to its reactivity and interaction with biological targets.

Antimicrobial Properties

ECCA has been investigated for its antimicrobial effects against various pathogens. Studies indicate that carbazole derivatives exhibit significant antibacterial and antifungal activities. For instance:

Anticancer Activity

The anticancer potential of ECCA has been a focal point in recent studies, particularly regarding melanoma treatment:

  • In Vitro Studies : ECCA exhibited strong inhibitory activity against BRAF-mutated and BRAF-wild-type melanoma cells. It induced apoptosis in these cells by upregulating caspase activities, with effects significantly reduced when a caspase inhibitor was applied .
  • In Vivo Studies : Animal models confirmed that ECCA suppressed melanoma growth by enhancing apoptosis and reducing cell proliferation without evident toxicity to normal tissues .

The mechanisms underlying the biological activities of ECCA are multifaceted:

  • Antimicrobial Mechanism :
    • Disruption of microbial cell membranes.
    • Interference with metabolic pathways leading to cell death.
  • Anticancer Mechanism :
    • Induction of apoptosis through caspase activation.
    • Selective targeting of cancer cells while sparing normal cells.

Case Studies

Several studies have highlighted the efficacy of ECCA:

  • A study published in Nature reported that ECCA could inhibit melanoma cell growth effectively while showing minimal toxicity to normal human primary melanocytes .
  • Another investigation found that ECCA's binding affinity to various biological targets was significant, suggesting potential for drug development in cancer therapy .

Data Summary

Biological Activity Target Organism/Cell Type Effect Observed Mechanism
AntibacterialBacillus subtilisGrowth inhibitionMembrane disruption
AntibacterialEscherichia coliGrowth inhibitionMetabolic interference
AnticancerMelanoma cellsApoptosis inductionCaspase activation

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15H12N2O2
  • Molecular Weight : 252.26 g/mol
  • IUPAC Name : 9-ethyl-9H-carbazole-3,6-dicarbaldehyde

The compound features a carbazole core with two aldehyde functional groups at the 3 and 6 positions, enhancing its reactivity and potential applications.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be used to create more complex organic molecules through various reactions:

  • Reactions :
    • Oxidation : Converts aldehydes to carboxylic acids.
    • Reduction : Reduces aldehydes to primary alcohols.
    • Substitution Reactions : Electrophilic substitution can occur at the carbazole ring.

This compound has been utilized in the synthesis of fluorescent materials for organic light-emitting diodes (OLEDs) and other electronic applications .

Biological Activities

Research has indicated potential biological activities of this compound, particularly in cancer treatment:

  • Anticancer Properties : Studies have shown that this compound can activate the p53 signaling pathway, which is crucial for regulating cell cycle and apoptosis in cancer cells, especially melanoma .

Case Study: In Vitro Studies

In vitro studies demonstrated that treatment with this compound significantly increased apoptosis rates in melanoma cells while sparing normal cells. This selective action highlights its potential as a therapeutic agent .

Case Study: In Vivo Assays

Animal model studies indicated that administration of this compound resulted in reduced tumor growth and improved survival rates, further supporting its therapeutic potential against melanoma .

Industrial Applications

The compound is also gaining traction in industrial applications:

  • Organic Electronics : It is utilized in the production of OLEDs due to its ability to transport charge efficiently. Its structural features allow it to function effectively as an emissive layer ligand .
  • Dye-Sensitized Solar Cells (DSSCs) : The compound's properties make it suitable for use in DSSCs, enhancing energy conversion efficiencies .

Properties

IUPAC Name

9-ethylcarbazole-3,6-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-2-17-15-5-3-11(9-18)7-13(15)14-8-12(10-19)4-6-16(14)17/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUYGLHDPWGWFQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=O)C3=C1C=CC(=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90395432
Record name 9-ethyl-9H-carbazole-3,6-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70207-46-4
Record name 9-ethyl-9H-carbazole-3,6-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 271 ml quantity of DMF (3.5 mol) was added to a 1-liter, 3-neck round bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel. The contents were cooled in a salt/ice bath. When the temperature inside the flask reached 0° C., 326 ml of POCl3 (3.5 mol) was slowly added. During the addition of POCl3, the temperature inside the flask was not allowed to rise above 5° C. After the addition of POCl3, the reaction mixture was allowed to warm to room temperature. After the flask warmed to room temperature, N-ethylcarbazole (93 g) in 70 ml of DMF was added, and then the flask was heated to 90° C. for 24 hours using a heating mantle. Then, the reaction mixture was cooled to room temperature, and the reaction mixture was added slowly to a cooled 4.5 liter beaker containing a solution comprising 820 g of sodium acetate dissolved in 2 liters of water. The beaker was cooled in an ice bath and stirred for 3 hours. The brownish solid obtained was filtered and washed repeatedly with water, followed by a small amount of ethanol (50 ml). After washing, the resulting product was recrystallized once from toluene using activated charcoal and dried under vacuum in an oven heated at 70° C. for 6 hours to obtain 55 g (46% yield) of N-ethyl-3,6-diformylcarbazole. The 1H-NMR spectrum (250 MHz) of the product in CDCl3 was characterized by the following chemical shifts (δ, ppm): 10.12 (s, 2H); 8.63 (s, 2H); 8.07 (d, 2H); 7.53 (d, 2H); 4.45 (m, 2H); 1.53 (t, 3H).
Name
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326 mL
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0 (± 1) mol
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0 (± 1) mol
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93 g
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70 mL
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820 g
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reactant
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3.5 mol
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2 L
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Synthesis routes and methods II

Procedure details

A 271 ml quantity of dimethylformamide (DMF, 3.5 mol) was added to a 1-liter, 3-neck round bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel. The contents were cooled in a salt/ice bath. When the temperature inside the flask reached 0° C., 326 ml of phosphorus oxychloride (POCl3, 3.5 mol) was slowly added. During the addition of POCl3, the temperature inside the flask was not allowed to rise above 5° C. After the addition of POCl3, the reaction mixture was allowed to warm to room temperature. After the flask warmed to room temperature, N-ethylcarbazole (93 g) in 70 ml of DMF was added and then the flask was heated to 90° C. for 24 hours using a heating mantle. Next, the reaction mixture was cooled to room temperature and the reaction mixture was added slowly to a cooled 4.5 liter beaker containing a solution comprising 820 g of sodium acetate dissolved in 2 liters of water. The beaker was cooled in an ice bath and stirred for 3 hours. The brownish solid obtained was filtered and washed repeatedly with water, followed by a small amount of ethanol (50 ml). After washing, the resulting product was recrystallized once from toluene using activated charcoal and dried under vacuum in an oven heated at 70° C. for 6 hours to obtain 55 g (46% yield) of N-ethyl-3,6-diformylcarbazole. The 1H-NMR spectrum (250 MHz) of the product in CDCl3 was characterized by the following chemical shifts (δ, ppm): 10.12 (s, 2H); 8.63 (s, 2H); 8.07 (d, 2H); 7.53 (d, 2H); 4.45 (m, 2H); 1.53 (t, 3H).
Quantity
326 mL
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reactant
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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93 g
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reactant
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70 mL
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820 g
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reactant
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3.5 mol
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reactant
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Quantity
2 L
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solvent
Reaction Step Seven

Synthesis routes and methods III

Procedure details

Dimethylformamide (DMF, 271 ml, 3.5 mol, obtained from Aldrich, Milwaukee, Wis.) was added to a 1-liter 3-neck round-bottomed flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel. The contents were cooled in a salt/ice bath. When the temperature inside the flask reached 0° C., 326 ml of POCl3 (3.5 mol) was slowly added. During the addition of POCl3, the temperature inside the flask was not allowed to rise above 5° C. After the addition of POCl3 was completed, the reaction mixture was allowed to warm to room temperature. After the flask warmed to room temperature, N-ethylcarbazole (93 g, obtained from Aldrich) in 70 ml of DMF was added, and then the flask was heated to 90° C. for 24 hours using a heating mantle. Next, the reaction mixture was cooled to room temperature and the reaction mixture was added slowly to a cooled 4.5 liter beaker containing a solution comprising 820 g of sodium acetate dissolved in 2 liters of water. The beaker was cooled in an ice bath and stirred for 3 hours. The brownish solid obtained was filtered and washed repeatedly with water, followed by a small amount of ethanol (50 ml). After washing, the resulting product was recrystallized once from toluene using activated charcoal and dried under vacuum in an oven heated at 70° C. for 6 hours to obtain 55 g (46% yield) of N-ethyl-3,6-diformylcarbazole. The 1H-NMR spectrum (250 MHz) of the product in CDCl3 was characterized by the following chemical shifts (δ, ppm): 10.12 (s, 2H); 8.63 (s, 2H); 8.07 (d, 2H); 7.53 (d, 2H); 4.45 (m, 2H); 1.53 (t, 3H).
Name
Quantity
326 mL
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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93 g
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Quantity
70 mL
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reactant
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820 g
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reactant
Reaction Step Five
Quantity
271 mL
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reactant
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Quantity
2 L
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Reaction Step Seven

Synthesis routes and methods IV

Procedure details

LiAlH4 (2.15 g, 56.3 mmol) is added portionwise to a suspension of N-ethylcarbazole-3,6-dicarboxylic acid (5.7 g, 20.12 mmol) in 160 ml of anhydrous THF cooled to 0° C. The suspension is stirred for 1 h 30 min at room temperature and then 1 hour under reflux. After cooling to 0° C., the excess hydride is hydrolyzed with a little water and the salts are filtered off. The filtrate is evaporated to dryness and dried under vacuum to give a yellow solid. The latter is suspended in dichloromethane in the presence of activated manganese dioxide (4 g, 15.16 mmol), and the mixture is stirred overnight at room temperature. 4 g of activated manganese dioxide are added and the mixture is stirred for a further 24 h. The suspension is filtered and the filtrate is evaporated under vacuum to give the expected product.
Quantity
2.15 g
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reactant
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5.7 g
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reactant
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160 mL
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4 g
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4 g
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Synthesis routes and methods V

Procedure details

Dimethylformamide (DMF) (271 ml, 3.5 mol, from Aldrich Chemicals, Milwaukee, Wis.) was added to a 1-liter, 3-neck round bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel. The flask and its content were cooled on a salt/ice bath. When the temperature of the solution inside the flask reached 0° C., phosphorus oxychloride (POCl3, 326 ml, 3.5 mol, from Aldrich Chemicals, Milwaukee, Wis.) was added slowly using a dropping funnel. During the addition of POCl3, the temperature inside the flask was kept at or below 5° C. After completing the addition of POCl3, the reaction mixture was allowed to warm to room temperature. 9-Ethylcarbazole (97 g, 0.5 mole, from Aldrich chemicals, Milwaukee, Wis.) was added and the flask was kept at 90° C. for 24 hours using a heating mantle. Then, the reaction mixture was cooled to room temperature. The cooled reaction mixture was added slowly to a 4.5 liter beaker containing a solution of 820 g sodium acetate dissolved in 2 liters of water. The beaker was stirred and cooled on an ice bath for 3 hours. The brownish solid obtained was filtered and washed repeatedly with water and, subsequently, with a small amount of ethanol (50 ml). The resulting product, 9-ethyl-3,6-carbazoledicarbaldehyde, was recrystallized once from a mixture of tetrahydrofuran and isopropanol and dried under vacuum in an oven heated at 50° C. for 6 hours. The yield was 65 g (52%).
Quantity
271 mL
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reactant
Reaction Step One
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326 mL
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reactant
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0 (± 1) mol
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0 (± 1) mol
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reactant
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97 g
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Quantity
820 g
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2 L
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Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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9-ethyl-9H-carbazole-3,6-dicarbaldehyde
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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